Cyclopent-1-ene-1,2-dicarboxylic acid
Overview
Description
Cyclopent-1-ene-1,2-dicarboxylic acid is an organic compound with the molecular formula C7H8O4 and a molecular weight of 156.14 g/mol. It is a cyclic compound featuring a five-membered ring with two carboxylic acid groups attached to the first and second carbon atoms of the ring
Mechanism of Action
Target of Action
Cyclopent-1-ene-1,2-dicarboxylic acid has been found to be a potent inhibitor of the Hepatitis C virus NS3 protease . This protease plays a crucial role in the lifecycle of the Hepatitis C virus, making it a primary target for antiviral drugs .
Mode of Action
The compound interacts with the NS3 protease through its incorporation as a N-acyl-L-hydroxyproline mimic . This interaction inhibits the protease, preventing it from carrying out its function in the viral lifecycle .
Result of Action
The inhibition of the NS3 protease by this compound results in a decrease in the replication of the Hepatitis C virus . This could potentially lead to a decrease in viral load and alleviate symptoms in individuals infected with the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopent-1-ene-1,2-dicarboxylic acid can be synthesized through several methods, including the oxidation of cyclopentene derivatives or the cyclization of appropriate precursors. One common method involves the oxidation of cyclopentene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction conditions typically require controlled temperatures and the presence of a suitable solvent to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced on a larger scale using similar oxidation processes. The choice of oxidizing agent and reaction conditions may vary depending on the desired purity and yield of the compound. Additionally, continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclopent-1-ene-1,2-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogenation with chlorine (Cl2) or bromine (Br2), nitration with nitric acid (HNO3)
Major Products Formed:
Oxidation: this compound can be further oxidized to produce dicarboxylic acids with additional oxygen atoms.
Reduction: Reduction reactions can lead to the formation of cyclopentane derivatives.
Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the compound, resulting in various substituted derivatives.
Scientific Research Applications
Cyclopent-1-ene-1,2-dicarboxylic acid has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound and its derivatives can be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Cyclopentene-1,2-dicarboxylic acid
3-Methyl-cyclopent-1-ene-1,2-dicarboxylic acid
Cyclopent-1-ene-1,2-dicarboxylic acid monomethyl ester
Properties
IUPAC Name |
cyclopentene-1,2-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-2-1-3-5(4)7(10)11/h1-3H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHOCWRIAQDGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40315064 | |
Record name | Cyclopent-1-ene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40315064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3128-15-2 | |
Record name | Cyclopentene-1,2-dicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopent-1-ene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40315064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopent-1-ene-1,2-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopent-1-ene-1,2-dicarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN8GNQ7SA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.